![molecular formula C9H7BrN2O2 B11860792 Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and a carboxylate ester group in its structure makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine followed by esterification. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 7-bromopyrazolo[1,5-a]pyridine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Ester hydrolysis: Formation of 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-bromopyrazolo[1,5-a]pyridine
- Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
- 7-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Uniqueness
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group. This combination allows for a wide range of chemical modifications and applications. Compared to its analogs, the bromine atom provides additional reactivity, making it a valuable intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-8(10)12(6)11-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDWLGSDOBWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
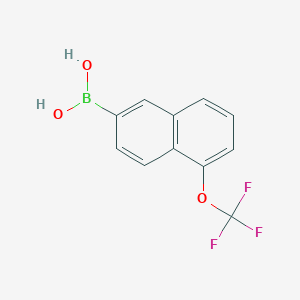

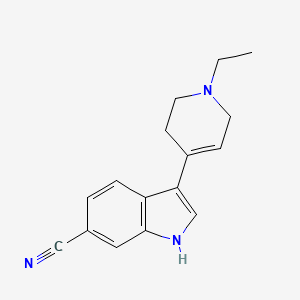
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
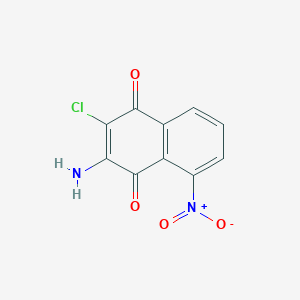
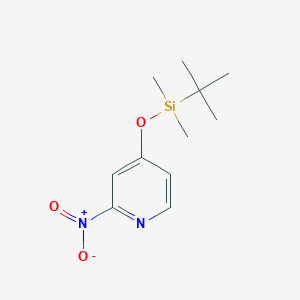


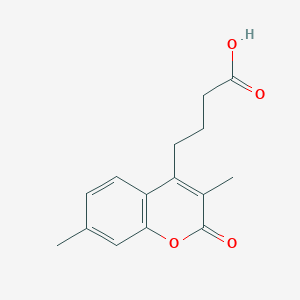
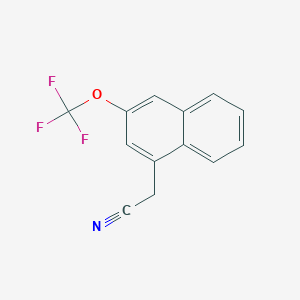

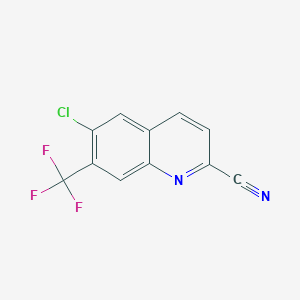
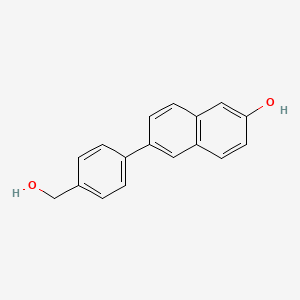
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
